molecular formula C16H25NO3S B602933 4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide CAS No. 1155620-67-9

4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide

Cat. No. B602933
CAS RN: 1155620-67-9
M. Wt: 311.4g/mol
InChI Key: CUEQTXSNQJNNON-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, 4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide reduces the production of bicarbonate ions, leading to a decrease in the secretion of aqueous humor in the eye, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce intraocular pressure, which is beneficial in the treatment of glaucoma. It has also been found to exhibit anticonvulsant activity, which makes it a potential candidate for the treatment of epilepsy. In addition, it has been found to exhibit antiresorptive activity, which is beneficial in the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and cancer. In addition, the development of more soluble derivatives of this compound could improve its bioavailability and make it more suitable for in vivo studies.
Conclusion:
In conclusion, 4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is a promising compound that has been extensively studied for its potential applications in medicinal chemistry. Its potent inhibitory activity against carbonic anhydrase enzymes makes it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis method of 4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide involves the reaction of cyclohexylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 1-chloro-2-propanol to form the final product.

Scientific Research Applications

4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, ion transport, and fluid secretion. This makes it a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.

properties

IUPAC Name

4-cyclohexyl-N-(1-hydroxybutan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-2-15(12-18)17-21(19,20)16-10-8-14(9-11-16)13-6-4-3-5-7-13/h8-11,13,15,17-18H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEQTXSNQJNNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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